molecular formula C18H14ClNO2 B2420699 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid CAS No. 667435-73-6

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid

Cat. No.: B2420699
CAS No.: 667435-73-6
M. Wt: 311.77
InChI Key: DJSUCZRBBDAUCL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The presence of a chlorophenyl group and an ethyl group at specific positions on the quinoline ring further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst. For instance, the reaction between 2-aminoacetophenone and ethyl acetoacetate in the presence of acetic acid can yield the desired quinoline derivative .

Another approach involves the use of the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular in industrial settings to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: The presence of the electron-donating ethyl group and the electron-withdrawing chlorophenyl group can influence the reactivity of the quinoline ring towards electrophilic substitution reactions.

    Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with bacterial enzymes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the chlorophenyl and ethyl substituents, resulting in different chemical and biological properties.

    6-Ethylquinoline-4-carboxylic acid: Similar structure but without the chlorophenyl group, leading to variations in reactivity and applications.

    2-(2-Chlorophenyl)quinoline-4-carboxylic acid:

Uniqueness

The presence of both the chlorophenyl and ethyl groups in 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other quinoline derivatives. These substituents can influence the compound’s reactivity, biological activity, and suitability for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-ethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-7-8-16-13(9-11)14(18(21)22)10-17(20-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSUCZRBBDAUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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